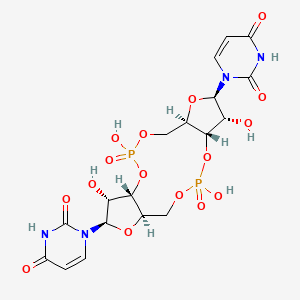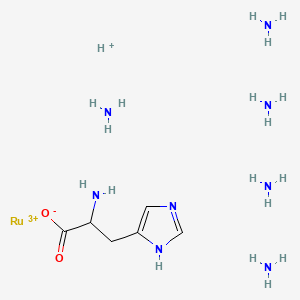
Hydrazinyl radical
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydrazinyl is a nitrogen hydride.
Wissenschaftliche Forschungsanwendungen
Potential Energy Surface Modeling : The hydrazinyl radical has been characterized through ab initio studies to develop a potential energy surface, which is critical for understanding its reactivity and interaction with other molecules (Poveda & Varandas, 2010).
Fluorogenic Probes for Radicals : A fluorogenic probe based on the hydrazino-naphthalimide system has been developed for the detection of tert-butoxy radicals, demonstrating the application of hydrazinyl radicals in detecting other radical species (Ma et al., 2013).
ENDOR Spectroscopy in Crystal Studies : The hydrazinyl radical has been studied in single crystals of hydrazinium hydrogen oxalate using ESR and ENDOR spectroscopy, showcasing its relevance in crystallography and radical ion studies (Sagstuen et al., 1986).
Synthesis of Hybrid Molecules : Hydrazinyl thiazole substituted chromones have been synthesized and tested for their α-amylase inhibitory and radical scavenging activities, indicating the potential of hydrazinyl radicals in synthesizing bioactive compounds (Salar et al., 2017).
Spin-triplet Excitons in Radical Dimers : The hydrazyl radical has been explored in the study of spin-triplet excitons in radical dimers, contributing to our understanding of the magnetic properties of radical species (Constantinides et al., 2013).
Visible Light-Induced Synthesis : The synthesis of hydrazinyl thiazole derivatives via a visible-light-induced, eco-friendly process highlights the application of hydrazinyl radicals in green chemistry and the synthesis of medicinally important compounds (Dey et al., 2023).
Trifluoromethyl-Hydrazination : Hydrazinyl radicals play a role in the trifluoromethyl-hydrazination of alkenes, a process significant in organic synthesis (Wang et al., 2020).
Radical Scavenging Behavior Studies : The radical scavenging behavior of hydralazine and dihydralazine, which contain hydrazinyl substituents, has been investigated, showing the importance of hydrazinyl radicals in pharmacological research (Boulebd et al., 2020).
Microwave-Assisted Synthesis of Antioxidants : The rapid synthesis of hydrazinyl thiazolyl coumarin derivatives via microwave-assisted processes, and their significant antioxidant activity, indicates the potential of hydrazinyl radicals in synthesizing antioxidants (Osman et al., 2012).
Synthesis of Psychotropic Compounds : The use of hydrazinium salts of phosphorylacetohydrazides, which involve hydrazinyl radicals, has been shown to have psychotropic activity, highlighting its application in drug discovery (Shilovskaya et al., 2013).
Sulfonyl Hydrazides in Organic Synthesis : The role of sulfonyl hydrazides, containing hydrazinyl groups, in organic synthesis has been explored, emphasizing their use as sulfonyl sources in various chemical reactions (Yang & Tian, 2017).
Formation of 3-Pyrrolines and Azetidines : Research on the reaction of lithio-derivatives of methoxyallene with hydrazones, which can form hydrazinyl radicals, contributes to our understanding of the formation of 3-pyrrolines and azetidines (Breuil-Desvergnes & Goré, 2001).
Antioxidant and Anticancer Agent Synthesis : The synthesis and biological evaluation of 2-(2-hydrazinyl)thiazoles as potential antioxidants, anti-inflammatory, and anticancer agents showcase the relevance of hydrazinyl radicals in medicinal chemistry (Raut et al., 2022).
Thermochemical Analyses of Photo-induced Radicals : The study of the reactions of photo-induced hydrazinyl radicals in the fading of dyes on nylon substrates offers insights into applications in material sciences and dye chemistry (Okada et al., 2009).
Cytotoxicity and Antioxidant Studies : Research on the cytotoxicity and antioxidant potential of novel hydrazinyl-thiazole derivatives, particularly in carcinoma cell lines, illustrates the utility of hydrazinyl radicals in cancer research and therapy (Grozav et al., 2017).
Eigenschaften
CAS-Nummer |
13598-46-4 |
|---|---|
Produktname |
Hydrazinyl radical |
Molekularformel |
H3N2 |
Molekulargewicht |
31.038 g/mol |
InChI |
InChI=1S/H3N2/c1-2/h1H,2H2 |
InChI-Schlüssel |
LURQBQNWDYASPJ-UHFFFAOYSA-N |
SMILES |
N[NH] |
Kanonische SMILES |
N[NH] |
Andere CAS-Nummern |
13598-46-4 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[2-aminoethoxy-[[(2R)-2-henicosyl-1,3-dioxolan-4-yl]methoxy]phosphoryl] (2R,3R,4R)-2,3,4,5-tetrahydroxypentanoate](/img/structure/B1193974.png)








